Cas no 1521214-87-8 (3-(4-aminobutan-2-yl)-N,N-dimethylaniline)

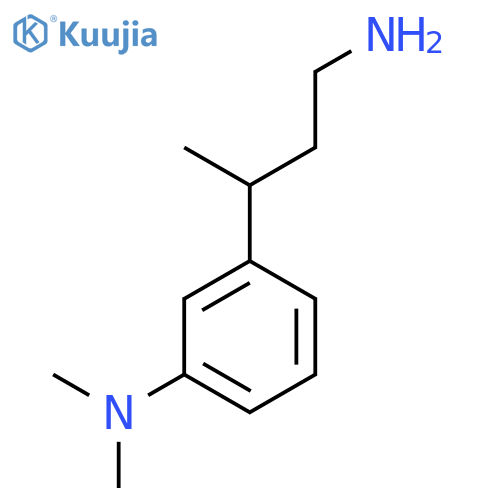

1521214-87-8 structure

商品名:3-(4-aminobutan-2-yl)-N,N-dimethylaniline

3-(4-aminobutan-2-yl)-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

-

- 3-(4-aminobutan-2-yl)-N,N-dimethylaniline

- 1521214-87-8

- EN300-1821762

-

- インチ: 1S/C12H20N2/c1-10(7-8-13)11-5-4-6-12(9-11)14(2)3/h4-6,9-10H,7-8,13H2,1-3H3

- InChIKey: XLYXOAICYIFFCQ-UHFFFAOYSA-N

- ほほえんだ: N(C)(C)C1=CC=CC(=C1)C(C)CCN

計算された属性

- せいみつぶんしりょう: 192.162648646g/mol

- どういたいしつりょう: 192.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

3-(4-aminobutan-2-yl)-N,N-dimethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1821762-10.0g |

3-(4-aminobutan-2-yl)-N,N-dimethylaniline |

1521214-87-8 | 10g |

$4914.0 | 2023-05-27 | ||

| Enamine | EN300-1821762-2.5g |

3-(4-aminobutan-2-yl)-N,N-dimethylaniline |

1521214-87-8 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1821762-5g |

3-(4-aminobutan-2-yl)-N,N-dimethylaniline |

1521214-87-8 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1821762-0.1g |

3-(4-aminobutan-2-yl)-N,N-dimethylaniline |

1521214-87-8 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1821762-0.25g |

3-(4-aminobutan-2-yl)-N,N-dimethylaniline |

1521214-87-8 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1821762-0.5g |

3-(4-aminobutan-2-yl)-N,N-dimethylaniline |

1521214-87-8 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1821762-0.05g |

3-(4-aminobutan-2-yl)-N,N-dimethylaniline |

1521214-87-8 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1821762-1.0g |

3-(4-aminobutan-2-yl)-N,N-dimethylaniline |

1521214-87-8 | 1g |

$1142.0 | 2023-05-27 | ||

| Enamine | EN300-1821762-5.0g |

3-(4-aminobutan-2-yl)-N,N-dimethylaniline |

1521214-87-8 | 5g |

$3313.0 | 2023-05-27 | ||

| Enamine | EN300-1821762-1g |

3-(4-aminobutan-2-yl)-N,N-dimethylaniline |

1521214-87-8 | 1g |

$986.0 | 2023-09-19 |

3-(4-aminobutan-2-yl)-N,N-dimethylaniline 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

1521214-87-8 (3-(4-aminobutan-2-yl)-N,N-dimethylaniline) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 57707-64-9(2-azidoacetonitrile)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬